Fmoc-Orn(Boc)-OPfp

Overview

Description

“Fmoc-Orn(Boc)-OH” is an ornithine-containing amino acid building block. It has been used to conjugate ornithine to GFP-labeled peptides, enhancing cell permeability when compared to unconjugated GFP-labeled peptides . This compound is useful in preparing cyclic peptides and special arginine derivates .

Synthesis Analysis

“Fmoc-Orn(Boc)-OH” is a reagent used for the synthesis of bisquinoline analogs with antileishmanial and antimicrobial activities against a panel of pathogenic bacteria and fungi . It is also used in the synthesis of glycated building blocks during solid-phase peptide synthesis .Molecular Structure Analysis

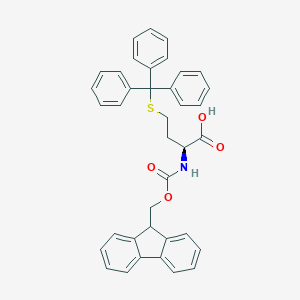

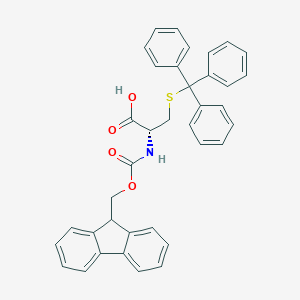

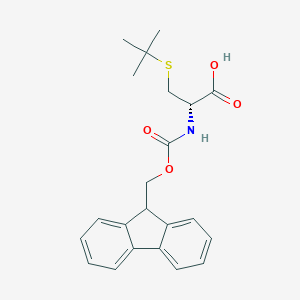

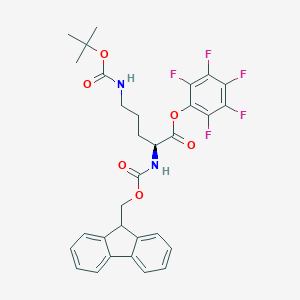

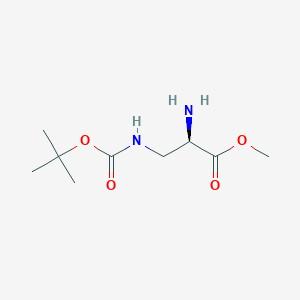

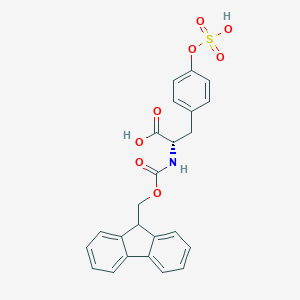

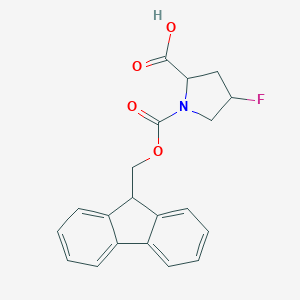

The molecular formula of “Fmoc-Orn(Boc)-OPfp” is C31H29F5N2O6 . The structure of the glycated amino acid derivatives and the peptide was confirmed by mass spectrometry and NMR spectroscopy .Chemical Reactions Analysis

“Fmoc-Orn(Boc)-OH” is a standard building block for the introduction of D-ornithine amino-acid residues by Fmoc SPPS . It is also used in the synthesis of bisquinoline analogs with antileishmanial and antimicrobial activities .Physical And Chemical Properties Analysis

“Fmoc-Orn(Boc)-OH” is a solid substance . Its empirical formula is C25H30N2O6 , and its molecular weight is 454.52 g/mol . It is soluble in methanol .Scientific Research Applications

Solid-Phase Peptide Synthesis : Fmoc-Orn(Boc)-OPfp is used in solid-phase peptide synthesis, particularly in combination with other coupling reagents like carbodiimides, active esters, and uronium and phosphonium salts. This usage enhances reactivity and reduces racemization, especially for peptides containing natural or hindered amino acids (Kates et al., 1996).

Glycopeptide Synthesis : The compound is instrumental in the synthesis of glycopeptides. For instance, it's been used for coupling with crude 1-glycosylamines to create Nβ-glycosides of Fmoc-Asn-OH, which are then employed in the solid-phase synthesis of glycopeptides (Ürge et al., 1991).

Hydrogelation and Self-Assembly : In the study of Fmoc-tripeptides, Fmoc-Orn(Boc)-OPfp shows significant influence on the self-assembly properties and hydrogelation. This application is crucial in creating structured materials like anisotropic fibrils and hydrogels with specific mechanical properties (Cheng et al., 2010).

Synthesis of Oligosaccharide Mimetics : It's used in the synthesis of glycopeptide libraries, providing a novel approach to rapidly identify mimetics of oligosaccharides. The building blocks, including Fmoc-Orn(Boc)-OPfp, aid in the efficient and unambiguous identification of active glycopeptides (Hilaire et al., 1998).

O-Glycopeptide Synthesis : It facilitates the high-yield and stereoselective synthesis of O-glycopeptides, showing significant potential in routine synthesis applications (Gangadhar et al., 2004).

Cyclic and Disulfide-Bridged Peptides Synthesis : It is used in the synthesis of cyclic peptides and disulfide-bridged peptides, which has applications in the development of bioactive compounds (Simmonds et al., 2009).

Synthesis of Fmoc/Boc/Cbz-Protected Peptidyl Alcohols : The compound plays a role in the synthesis of protected peptidyl alcohols, which is crucial for the development of peptide-based pharmaceuticals (Lalithamba & Sureshbabu, 2010).

Mechanism of Action

Target of Action

Fmoc-Orn(Boc)-OPfp is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the amino acid residues in the peptide chain that it is being used to construct .

Mode of Action

The compound works by facilitating the formation of peptide bonds in Solid Phase Peptide Synthesis (SPPS) . The Fmoc group acts as a temporary protecting group for the N-terminus of the peptide chain, and is cleaved by secondary amines such as piperidine . The Boc group acts as a protecting group for the side chain of the amino acid .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Orn(Boc)-OPfp are those involved in peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are the key connections between amino acids in a peptide chain .

Pharmacokinetics

Its bioavailability would be dependent on the specific experimental conditions and the nature of the peptide being synthesized .

Result of Action

The result of Fmoc-Orn(Boc)-OPfp’s action is the successful synthesis of peptides with specific sequences of amino acids . This can be used for a variety of research purposes, including the study of protein function, the development of new drugs, and the design of novel enzymes and vaccines .

Action Environment

The action of Fmoc-Orn(Boc)-OPfp can be influenced by various environmental factors. For instance, the efficiency of peptide bond formation can be affected by the pH, temperature, and solvent conditions of the reaction . Additionally, the stability of the compound can be affected by storage conditions .

properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29F5N2O6/c1-31(2,3)44-29(40)37-14-8-13-21(28(39)43-27-25(35)23(33)22(32)24(34)26(27)36)38-30(41)42-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,37,40)(H,38,41)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILLMXCUHPJKIF-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29F5N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569646 | |

| Record name | Pentafluorophenyl N~5~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Orn(Boc)-OPfp | |

CAS RN |

123180-69-8 | |

| Record name | Pentafluorophenyl N~5~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)